

# Application Notes and Protocols for the Selective CDK2 Inhibitor INX-315

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Compound of Interest		
Compound Name:	CDK2-IN-15	
Cat. No.:	B15589271	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for the characterization of INX-315, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The information detailed herein is intended to guide researchers in the evaluation of this compound in both biochemical and cellular contexts.

### Introduction

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S transition.[1] In complex with Cyclin E or Cyclin A, CDK2 phosphorylates a variety of substrates, including the Retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and the initiation of DNA synthesis.[2] Dysregulation of the CDK2 pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention. [1] INX-315 is a novel, potent, and selective inhibitor of CDK2 that has demonstrated significant anti-tumor activity in preclinical models of cancers with CCNE1 amplification and those resistant to CDK4/6 inhibitors.[3][4][5]

## **Quantitative Data Summary**

The following tables summarize the key quantitative data for INX-315 from biochemical and cellular assays.

Table 1: Biochemical Potency and Selectivity of INX-315[6]



Kinase Target	Biochemical IC50 (nM)	Fold Selectivity vs. CDK2/E
CDK2/E	0.6	1
CDK2/A	2.4	4
CDK1/B	30	55
CDK4/D1	133	241
CDK6/D3	338	615
CDK9/T	73	132

Table 2: Intracellular Target Engagement of INX-315 (NanoBRET Assay)[6]

Kinase Target	Intracellular IC50 (nM)	Fold Selectivity vs. CDK2/E
CDK2/E	2.3	1
CDK1/B	374	163
CDK9/T	2950	1283

Table 3: Anti-proliferative Activity of INX-315 in Cancer Cell Lines[6]

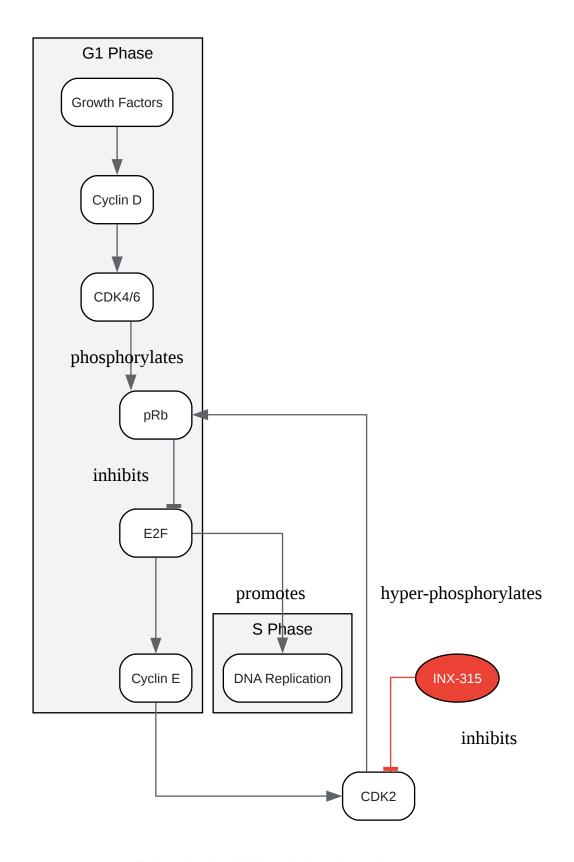
Cell Line	Cancer Type	Key Genetic Feature	IC50 (nM)
MKN1	Gastric Cancer	CCNE1 amplification	<10
OVCAR3	Ovarian Cancer	CCNE1 amplification	<10
KURAMOCHI	Ovarian Cancer	CCNE1 amplification	<10
T47D (Abemaciclib-resistant)	Breast Cancer	HR+	<100
MCF7 (Palbociclib- resistant)	Breast Cancer	HR+	113



# **Signaling Pathway**

INX-315 targets the CDK2-mediated phosphorylation cascade that governs the G1 to S phase transition of the cell cycle.





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CDK2 signaling pathway in G1/S transition.



# **Experimental Protocols** Biochemical Kinase Assay (ADP-Glo™ Assay)

This protocol is for determining the in vitro potency of INX-315 against CDK2/Cyclin E. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced

during a kinase reaction.[7]	

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vv	OI.		O.	vv	•

Biochemical kinase assay workflow.

#### Materials:

- CDK2/Cyclin E enzyme
- Kinase substrate (e.g., Histone H1)
- ATP
- ADP-Glo™ Kinase Assay Kit (Promega)
- INX-315
- Assay Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[7]
- 384-well white plates

#### Procedure:

- Compound Preparation: Prepare a serial dilution of INX-315 in DMSO. Further dilute in assay buffer to the desired final concentrations.
- Kinase Reaction: a. In a 384-well plate, add 1 μL of diluted INX-315 or DMSO (vehicle control). b. Add 2 µL of a solution containing CDK2/Cyclin E and substrate in assay buffer. c. Initiate the reaction by adding 2  $\mu$ L of ATP solution. The final reaction volume is 5  $\mu$ L. d. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).



- ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30 minutes.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration of INX-315 relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.

## Intracellular Target Engagement (NanoBRET™ Assay)

This protocol measures the binding of INX-315 to CDK2 in live cells. The NanoBRET™ assay is based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the active site of the kinase.[8] [9]

Workflow:

NanoBRET™ target engagement assay workflow.

#### Materials:

- HEK293 cells
- CDK2-NanoLuc® Fusion Vector
- Cyclin E Expression Vector
- Opti-MEM™ I Reduced Serum Medium
- NanoBRET™ Tracer K-10
- NanoBRET™ Nano-Glo® Substrate
- INX-315



96-well white plates

#### Procedure:

- Cell Transfection: Co-transfect HEK293 cells with the CDK2-NanoLuc® and Cyclin E expression vectors.
- Cell Seeding: After 24 hours, resuspend the transfected cells in Opti-MEM™ and seed them into 96-well plates.
- Compound Treatment: Add serial dilutions of INX-315 to the wells and incubate at 37°C in a CO2 incubator.
- Tracer Addition: Add the NanoBRET™ Tracer K-10 to all wells at its predetermined optimal concentration.
- Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
- Data Acquisition: Measure the BRET signal (acceptor emission/donor emission) using a plate reader equipped for BRET measurements.
- Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by INX-315. Calculate the percent inhibition for each compound concentration and determine the intracellular IC50 value.

### **Cell Viability Assay (MTT Assay)**

This protocol assesses the effect of INX-315 on the proliferation of cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]

#### Materials:

- Cancer cell lines of interest
- Complete culture medium
- INX-315



- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- 96-well plates

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
- Compound Treatment: Treat the cells with a serial dilution of INX-315 for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).
- MTT Addition: Add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
- Solubilization: Carefully remove the medium and add 100  $\mu$ L of solubilization solution to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

## Western Blot for Retinoblastoma (Rb) Phosphorylation

This protocol is used to determine the effect of INX-315 on the phosphorylation of Rb, a direct substrate of CDK2.[1][12]

#### Materials:

- Cancer cell lines
- INX-315
- RIPA buffer with protease and phosphatase inhibitors



- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-β-actin)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate

#### Procedure:

- Cell Treatment and Lysis: a. Treat cells with INX-315 for the desired time. b. Lyse the cells in ice-cold RIPA buffer. c. Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Immunoblotting: a. Block the membrane with 5% BSA in TBST. b. Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: a. Apply the chemiluminescent substrate and capture the signal using an imaging system. b. Strip the membrane and re-probe for total Rb and a loading control (e.g.,  $\beta$ -actin).
- Analysis: Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb.

# Cellular Senescence Assay (Senescence-Associated β-Galactosidase Staining)

This assay detects cellular senescence, a state of irreversible cell cycle arrest that can be induced by CDK2 inhibition. Senescent cells express  $\beta$ -galactosidase activity at pH 6.0.[13][14]



#### Materials:

- Cancer cell lines
- INX-315
- Cellular Senescence Assay Kit (e.g., from Sigma-Aldrich)
- Fixing Solution
- Staining Solution containing X-gal

#### Procedure:

- Cell Treatment: Treat cells with INX-315 for an extended period (e.g., 6 days).
- Fixation: Wash the cells with PBS and fix them with the provided Fixing Solution for 10-15 minutes at room temperature.
- Staining: a. Wash the cells with PBS. b. Add the SA-β-gal Detection Solution containing X-gal. c. Incubate the cells at 37°C without CO2 for several hours to overnight, protected from light.
- Imaging: Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.
- Quantification: Count the percentage of blue-stained cells in multiple fields of view to quantify the level of senescence.

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